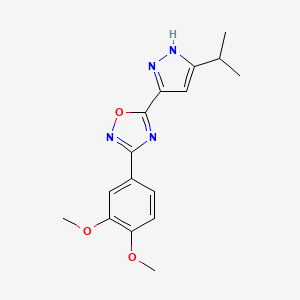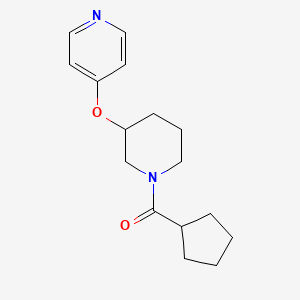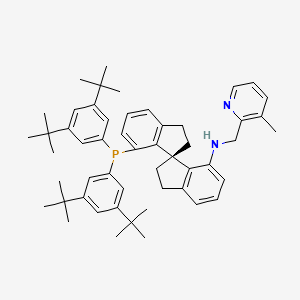![molecular formula C15H11F3N4OS B2936202 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 442865-44-3](/img/structure/B2936202.png)
2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide” is a chemical compound that belongs to the class of triazolopyridines . Triazolopyridines are a group of compounds that have been synthesized for their potential biological activities .
Synthesis Analysis
The synthesis of triazolopyridines, such as the compound , can be achieved through a one-pot synthesis method . This method involves the reaction of 2-hydrazinopyridine and substituted aromatic aldehydes at room temperature . This synthesis method is mild, efficient, and operationally simple .Molecular Structure Analysis
The molecular structure of this compound includes a triazolopyridine core, which is a fused ring system containing a triazole ring and a pyridine ring . The compound also contains a sulfanyl group attached to the triazolopyridine core, and an acetamide group substituted with a 2-(trifluoromethyl)phenyl group .Chemical Reactions Analysis
The chemical reactions involving this compound largely depend on the functional groups present in the molecule. The presence of the triazolopyridine core, sulfanyl group, and acetamide group can influence the reactivity of the compound .Applications De Recherche Scientifique
Here is a comprehensive analysis of the scientific research applications for the compound 2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide, focusing on six unique applications:
Antifungal Activity
This compound has been recognized for its antifungal properties. It shows excellent activity against various fungi such as Phyllosticta Pirina , Sclerotinia sclerotiorum , Rhizoctonia solanii , Fusarium oxysporum , Fusarium nivale , Aspergillus fumigatus , and Candida albicans .
Insecticidal Activity
Apart from its antifungal capabilities, it also possesses insecticidal properties, which could be beneficial in agricultural applications to protect crops from insect-related damages .
Antibacterial Activity
Derivatives of this compound have been synthesized and evaluated for their antibacterial activities. They serve as potential candidates for developing new antibacterial agents .
Antiproliferative Activities
In medical research, these compounds have been evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against various cell lines in vitro, showing satisfactory results compared to lead compounds .
Adenosine Receptor Inhibition
These compounds have been identified as potential adenosine receptor inhibitors, which could have implications in the treatment of various neurological disorders .
HIF Prolyl Hydrolase and Myeloperoxidase Inhibition
They also show promise as inhibitors of HIF prolyl hydrolase and myeloperoxidase, enzymes involved in inflammation and hypoxia responses .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of this compound are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, making them important targets in cancer therapy .
Mode of Action
The compound interacts with its targets by inhibiting their activities. It binds to the active sites of c-Met and VEGFR-2, preventing them from phosphorylating their substrates and thus blocking the downstream signaling pathways . This results in the inhibition of cell proliferation and induction of apoptosis .
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways. By inhibiting these kinases, it disrupts the signaling cascades that promote cell proliferation and survival . This leads to cell cycle arrest in the G0/G1 phase and induces late apoptosis .
Pharmacokinetics
Similar compounds have shown satisfactory activity in vitro , suggesting that they may have favorable absorption, distribution, metabolism, and excretion properties. The impact on bioavailability would need further investigation.
Result of Action
The compound exhibits excellent antiproliferative activities against various cancer cell lines, including A549, MCF-7, and Hela . It also shows excellent kinase inhibitory activities . The compound inhibits the growth of A549 cells in a dose-dependent manner and induces their late apoptosis .
Action Environment
Propriétés
IUPAC Name |
2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4OS/c16-15(17,18)10-5-1-2-6-11(10)19-13(23)9-24-14-21-20-12-7-3-4-8-22(12)14/h1-8H,9H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYUDZQKVBPDME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=C3N2C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one](/img/structure/B2936121.png)
![N-[4-(2,4-dinitroanilino)phenyl]benzamide](/img/structure/B2936123.png)

![5-Methyl-3-thiophen-2-yl-2-o-tolyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B2936126.png)

![3-(5-(2,5-dichlorophenyl)furan-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2936128.png)



![4-(8-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2936139.png)
![N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2936141.png)
![7-[(2-Chlorophenyl)methyl]-8-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methylpurine-2,6-dione](/img/structure/B2936142.png)